molecular formula C21H20F3N3OS B2357039 N-isopropyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226456-82-1

N-isopropyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2357039
CAS RN: 1226456-82-1
M. Wt: 419.47
InChI Key: GKEBVPKVOGEPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), an imidazole ring, and a thioacetamide group. The trifluoromethyl group is often used in drug design because it can enhance the biological activity and metabolic stability of pharmaceuticals .

Scientific Research Applications

Anticancer Activity

N-isopropyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide and its derivatives have been synthesized and studied for their potential anticancer activity. For instance, compounds demonstrated high selectivity and significant apoptosis induction in studies, suggesting their utility as promising anticancer agents. The relationship between structural variations within this chemical class and anticancer efficacy has been explored, highlighting the impact of specific substituents on activity against cancer cell lines, including human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial and Antifungal Applications

Research into N-isopropyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide derivatives has also extended into antimicrobial and antifungal territories. Novel compounds have been synthesized and evaluated for their effectiveness against a variety of bacterial and fungal strains. These studies have yielded promising results, suggesting the potential of these compounds as new antimicrobial and antifungal agents with significant activity profiles (Darwish et al., 2014).

Modulation of Drug Metabolism

Some derivatives have been identified as potent modifiers of liver microsomal drug metabolism, indicating potential applications in modifying the pharmacokinetics of co-administered drugs. This suggests a role in the development of drug combinations or in the optimization of therapeutic regimens by modulating drug metabolism to enhance efficacy or reduce toxicity (Leibman & Ortiz, 1973).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it would interact with specific biological targets to exert its effects. The trifluoromethyl group is often used in drugs because it can enhance binding to biological targets .

properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c1-14(2)26-19(28)13-29-20-25-12-18(15-7-4-3-5-8-15)27(20)17-10-6-9-16(11-17)21(22,23)24/h3-12,14H,13H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEBVPKVOGEPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.